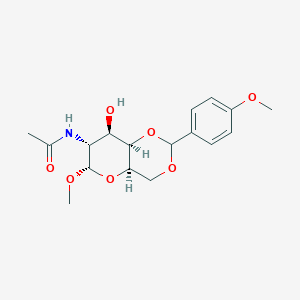

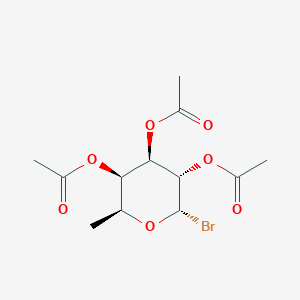

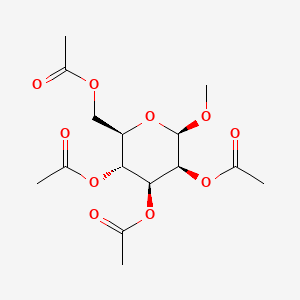

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

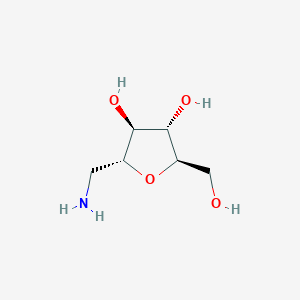

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is a paramount compound known for its pivotal role in biomedical research . It effectively replicates the intricate architecture of specific sugar molecules present on cellular exteriors . This compound is extensively employed in the field of biomedicine and assumes a noteworthy role as a precursor in the synthesis of a plethora of pharmaceuticals and molecules, targeting ailments such as diabetes, cancer, and inflammation .

Synthesis Analysis

The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside involves the deacetylation of both α-D-glucose and β-D-glucose pentaacetate either in anhydrous Et 2 O or in the absence of solvent . This process results in the formation of 2,3,4,6-tetra- O -acetyl-β-glucopyranose .

Molecular Structure Analysis

The molecular formula of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is C15H22O10 . The average mass is 362.329 Da and the monoisotopic mass is 362.121307 Da .

Chemical Reactions Analysis

At the B3LYP/6-31G* level, computations show that the energy for the attack from the top is about 9.6 kcal/mol higher than the total energy of oxonium and water . However, the bottom attack is 3.5 kcal/mol lower than the total energy of the oxonium intermediate and water combined . This indicates that the formation of the α-anomer for the case of D-glucose is favored in kinetics .

Physical And Chemical Properties Analysis

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is a powder with a density of 1.3±0.1 g/cm 3 . It has a boiling point of 407.3±45.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.9±3.0 kJ/mol . The flash point is 176.1±28.8 °C . The index of refraction is 1.475 .

Aplicaciones Científicas De Investigación

Acetolysis and Anomerization Studies : Kaczmarek et al. (2000) examined the kinetics of acetolysis and accompanying anomerization of methyl 2,3,4,6-tetra-O-acetyl-alpha- and -beta-D-mannopyranosides, which are relevant for understanding the chemical behavior of these compounds in different environments, including industrial processes and biochemical reactions (Kaczmarek et al., 2000).

Impact on Anomeric Effect in Carbohydrate Chemistry : Gubica et al. (2018) explored the influence of acetylation on the anomeric effect in carbohydrate chemistry. This study is significant for understanding the structural and electronic aspects of similar carbohydrate derivatives (Gubica et al., 2018).

Synthesis of Monodeoxyfluorinated Compounds : Research by Khan et al. (1990) focused on synthesizing monodeoxyfluorinated methyl and 4-nitrophenyl α-D-mannobiosides from methyl 3,4,6-tri-O-benzyl-2-O-(2,3,4,6-tetra-O-acetyl-α-d-mannopyranosyl)-α-d-mannopyranoside, showing applications in creating specialized molecules for various scientific purposes (Khan et al., 1990).

Model Oligosaccharides Synthesis : Winnik et al. (1982) synthesized model oligosaccharides, demonstrating the use of methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside in producing biologically significant molecules (Winnik et al., 1982).

Applications in N-Linked Glycoproteins : Shah et al. (1987) examined the preparation of oligosaccharide moieties of N-linked glycoproteins, indicating the relevance of this compound in glycoscience and proteomics (Shah et al., 1987).

Mecanismo De Acción

The mechanism of action of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is not explicitly mentioned in the search results. However, it’s known that this compound plays a significant role in biomedical research by imitating specific sugar moieties present on glycolipids and glycoproteins .

Safety and Hazards

The safety and hazards information for Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside is not explicitly mentioned in the search results. However, it’s classified as a Combustible Solid .

Direcciones Futuras

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside emerges as a paramount compound in biomedical research . It is extensively used as a precursor in the synthesis of a plethora of pharmaceuticals and molecules . Given its significant role in replicating the intricate architecture of specific sugar molecules present on cellular exteriors , it is expected to continue to be a focus of research in the future.

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3/t11-,12-,13+,14+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWUMFGDPBMNCA-NIFZNCRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.